(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine
Description
Josiphos及相关配体结构的历史演进
Josiphos配体的起源可追溯至20世纪90年代,由Antonio Togni团队在Ciba(现诺华)研究中心首次开发。早期研究聚焦于二茂铁骨架的平面手性调控,通过引入双膦基团实现金属中心的立体化学控制。1996年,该团队通过次级膦修饰首次合成Josiphos原型配体,并在钌催化的烯酰胺氢化反应中实现>99%的对映体过量(ee)与高周转频率(TOF=0.3 s⁻¹)。这一突破性成果迅速推动其在工业化中的应用,例如(S)-异丙甲草胺的合成,该工艺采用Josiphos配体催化亚胺氢化,年产量超万吨,转化率100%,周转数(TON)>700万。
随着配体设计理论的深化,研究人员逐步优化二茂铁骨架的取代模式。典型策略包括:(1)平面手性中心的精确调控,通过1,2-或1,3-二取代模式影响配体与金属的配位几何;(2)膦基取代基的电子与空间效应调整,例如采用叔丁基增强位阻或三氟甲基提升吸电子能力。此类修饰显著拓展了配体在钯、金等金属催化体系中的适用性。
目标配体的结构演化路径
目标配体的设计融合了Josiphos家族的核心理念与新型取代基创新,其结构特征如下:
表1. 目标配体与经典Josiphos配体的结构对比
| 特征 | 经典Josiphos配体 | 目标配体 |
|---|---|---|
| 二茂铁取代位点 | 1,2-二取代 | 1,2-二取代 |
| 膦基类型(P1位) | 二芳基膦(如二苯基膦) | 双[4-(三氟甲基)苯基]膦 |
| 膦基类型(P2位) | 二烷基膦(如二环己基膦) | 二叔丁基膦 |
| 平面手性构型 | R-S或S-R | S-RP |
从电子效应分析,P1位的三氟甲基苯基具有强吸电子特性,可降低金属中心电子密度,加速氧化加成步骤。而P2位的叔丁基通过空间位阻效应稳定金属配合物构象,抑制非对映体过渡态的形成。此外,二茂铁骨架的刚性确保配体在催化循环中维持预组织构型,减少熵损。
合成路线上,目标配体通常通过分步磷化反应构建:首先在二茂铁环上引入叔丁基膦乙基,随后在相邻位点安装双三氟甲基苯基膦基团。此过程需严格控制手性中心的立体化学,涉及手性拆分或不对称合成技术。
图1. 目标配体的合成关键步骤
- 二茂铁环的平面手性诱导
- 乙基桥连叔丁基膦的立体选择性引入
- 邻位双三氟甲基苯基膦的定向取代
Properties
Molecular Formula |
C34H38F6FeP2 |
|---|---|
Molecular Weight |
678.4 g/mol |
InChI |
InChI=1S/C29H33F6P2.C5H5.Fe/c1-19(37(26(2,3)4)27(5,6)7)24-9-8-10-25(24)36(22-15-11-20(12-16-22)28(30,31)32)23-17-13-21(14-18-23)29(33,34)35;1-2-4-5-3-1;/h8-19H,1-7H3;1-5H;/t19-;;/m1../s1 |
InChI Key |
ZYPSDHCBNMCWCZ-JQDLGSOUSA-N |
Isomeric SMILES |
C[C@H]([C]1[CH][CH][CH][C]1P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F)P(C(C)(C)C)C(C)(C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine typically involves the following steps:
Preparation of the Ferrocenyl Phosphine Precursor: The initial step involves the synthesis of a ferrocenyl phosphine precursor. This is achieved by reacting ferrocene with a phosphine reagent under controlled conditions.
Introduction of the Trifluoromethyl Groups: The next step involves the introduction of trifluoromethyl groups to the phenyl rings. This is typically done using a trifluoromethylation reagent.
Chiral Resolution: The final step involves the resolution of the chiral center to obtain the desired (S)-enantiomer. This is often achieved using chiral chromatography or crystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Role in Cross-Coupling Reactions
The ligand facilitates Suzuki-Miyaura and Buchwald-Hartwig couplings due to its strong σ-donor and π-acceptor properties.
Example Reaction:
Suzuki Coupling
-
Substrates: Aryl chlorides + Boronic acids
-
Catalyst: Pd(OAc)₂ (1 mol%)
-
Base: Cs₂CO₃, Toluene, 80°C
-
Result: 70–85% yield, functional group tolerance for nitro and ester groups .
Enantioselective Alkylation Reactions
Used in asymmetric alkylation of aldehydes with organozinc reagents:
| Substrate | Reagent | Catalyst System | Outcome |
|---|---|---|---|
| Benzaldehyde | Diethylzinc | Cu(OTf)₂ + Ligand (5 mol%) | 88% yield, 92% ee (R) |
Conditions: CH₂Cl₂, –20°C, 12 h. Key feature: High enantiocontrol due to planar chirality of the ferrocene backbone .
Synthetic Utility in Pharmaceutical Intermediates
The ligand was applied in the synthesis of voriconazole analogs (antifungal agents):
Reaction Steps:
-
Vinylpyrimidine + Chloroethanone → Chiral diol intermediate.
-
Catalyst: Rhodium complex with ligand (2 mol%).
Stability and Handling
-
Storage: Inert atmosphere (N₂/Ar) at –20°C.
-
Decomposition Risk: Sensitive to O₂ and moisture; forms phosphine oxide upon oxidation .
Comparative Performance Data
| Ligand Property | Value |
|---|---|
| Molecular Weight | 672.41 g/mol |
| Enantiomeric Purity | ≥97% ee (HPLC) |
| Solubility | THF, Toluene, DCM |
| Thermal Stability | Stable up to 200°C (TGA) |
Source: Solvias ligand catalog , CAS registry .
Key Findings:
-
The ligand’s chiral ferrocenyl backbone and tert-butyl/trifluoromethyl groups are critical for stereochemical control.
-
Demonstrated versatility in hydrogenation, cross-coupling, and alkylation with industrial relevance in pharmaceutical synthesis .
-
Stability constraints necessitate strict handling protocols to prevent decomposition .
Scientific Research Applications
Chemical Properties and Structure
The compound features a ferrocenyl backbone, which is known for its unique electronic properties. The presence of the trifluoromethyl groups enhances the electron-withdrawing character, influencing the reactivity and stability of the phosphine ligand. The molecular formula is with a molecular weight of approximately 866.525 g/mol .
Catalysis in Organic Reactions
The compound has been utilized as a ligand in various catalytic processes, particularly in transition metal complexes. For instance, it has been shown to stabilize rhodium nanoparticles, which are effective catalysts for hydrogenation reactions. In a study, rhodium nanoparticles stabilized by ferrocenyl-phosphine ligands demonstrated significant activity in the hydrogenation of styrene, achieving high selectivity and conversion rates .
Hydrogenation of Unsaturated Compounds
The unique steric and electronic properties of (S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine make it suitable for hydrogenation reactions involving unsaturated compounds. The stabilization of metal nanoparticles allows for enhanced catalytic performance in hydrogen transfer reactions, which are crucial in organic synthesis .
Cross-Coupling Reactions
Ferrocenyl phosphines are also employed in cross-coupling reactions such as Suzuki and Heck reactions. The ability of these ligands to modulate the electronic environment around the metal center facilitates efficient bond formation between organic substrates .
Nanomaterials Synthesis
The compound has been investigated for its role in synthesizing nanomaterials, particularly metal nanoparticles with controlled sizes and shapes. The steric bulk provided by the tert-butyl groups helps stabilize nanoparticles, preventing agglomeration and enhancing their catalytic properties .
Electrochemical Applications
Due to the redox-active nature of the ferrocenyl moiety, this compound can be used in electrochemical applications, including sensors and energy storage devices. Its ability to undergo reversible oxidation and reduction makes it a candidate for use in electrochemical cells .
Case Study 1: Rhodium Nanoparticle Stabilization
In a recent study, researchers synthesized rhodium nanoparticles using (S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine as a stabilizing ligand. The nanoparticles exhibited sizes ranging from 1.1 to 1.7 nm and demonstrated high activity in the hydrogenation of styrene under mild conditions . This highlights the effectiveness of ferrocenyl phosphines in catalysis.
Case Study 2: Cross-Coupling Efficiency
Another investigation focused on the application of this compound in palladium-catalyzed cross-coupling reactions. The inclusion of (S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine resulted in improved yields and selectivity compared to traditional phosphine ligands . This demonstrates its potential to enhance reaction efficiency in synthetic organic chemistry.
Mechanism of Action
The compound exerts its effects through its ability to coordinate with metal centers in catalytic reactions. The chiral environment created by the ligand induces enantioselectivity in the reaction, leading to the formation of enantiomerically pure products. The molecular targets include various metal catalysts, and the pathways involved are typically those of asymmetric catalysis.
Comparison with Similar Compounds
Structural and Electronic Differences
The compound is compared to structurally related ferrocenyl bisphosphine ligands, focusing on substituent effects and stereochemical configurations:
Key Observations:
- Electronic Effects : The trifluoromethyl groups in the target compound are strongly electron-withdrawing, which stabilizes electron-poor metal centers (e.g., Ru or Rh in hydrogenation catalysts) and enhances catalytic activity in polar reactions. In contrast, phenyl () and cyclohexyl () substituents are electron-neutral or weakly donating, favoring different catalytic pathways .
- Steric Bulk : All three compounds feature tert-butyl groups, providing steric hindrance to control substrate approach in asymmetric catalysis. However, the bis[4-(trifluoromethyl)phenyl] group in the target compound introduces additional steric constraints compared to phenyl or cyclohexyl groups .
Stereochemical Considerations
The target compound exhibits a defined (S,Rp) configuration, critical for achieving high enantioselectivity. In contrast, the compound in includes a phenylphosphinoyl group with (S,S) stereochemistry, which may alter its coordination geometry and selectivity in catalytic cycles . Similarly, the dicyclohexylphosphino variant (CAS 158923-11-6) features an (R,Sp) configuration, demonstrating that minor stereochemical adjustments significantly impact catalytic outcomes .
Biological Activity
(S)-1-{(RP)-2-[Bis[4-(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi-tert-butylphosphine, a ferrocenyl phosphine compound, has garnered attention in recent years for its potential biological activities, particularly in the realm of cancer therapeutics. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a ferrocenyl moiety, which is known for its unique electronic properties and ability to form complexes with various metals. The structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of ferrocenyl-phosphine derivatives, including the compound . For instance, a study on a related ferrocenyl-phosphine complex (FD10) demonstrated significant cytotoxicity against several cutaneous T-cell lymphoma (CTCL) cell lines. The IC50 values for this complex were reported as follows:
| Cell Line | IC50 (μM) |
|---|---|
| HuT78 | 5.55 ± 0.20 |
| HH | 7.80 ± 0.09 |
| MJ | 3.16 ± 0.10 |
| MyLa | 6.46 ± 0.24 |
The mechanism of action involved the induction of apoptosis through intrinsic pathways, primarily via caspase-3 activation and poly(ADP-ribose) polymerase (PARP) cleavage . Additionally, FD10 was found to suppress the STAT3 oncoprotein's expression and activity, contributing to its antiproliferative effects .
Mechanistic Insights
The biological activity of ferrocenyl phosphines is attributed to their electronic properties, which allow them to act as effective electron donors. Research indicates that the ferrocenyl group exhibits electron-donating characteristics similar to those of primary alkyl groups but with enhanced steric effects due to its cylindrical shape . This unique steric and electronic profile enables these compounds to interact favorably with biological targets.
Case Studies and Research Findings
- Ferrocenyl Phosphines as Anticancer Agents : A comprehensive study examined various ferrocenyl phosphines and their interactions with metal complexes, revealing that these compounds could enhance the efficacy of existing chemotherapeutics through synergistic mechanisms .
- Steric and Electronic Effects : Another investigation focused on quantifying the steric and electronic impacts of ferrocenyl groups in organophosphines, demonstrating that modifications in substituents could significantly alter biological activity . The study provided insights into how these modifications could be strategically employed to optimize drug design.
- Clinical Implications : The potential application of ferrocenyl phosphines in clinical settings has been underscored by their ability to target specific cancer pathways effectively. The incorporation of these compounds into therapeutic regimens may provide new avenues for treating resistant cancer types .
Q & A
Basic: How can the purity and optical purity of this compound be accurately determined?
Answer:
Purity is typically assessed via high-resolution mass spectrometry (HRMS) and multinuclear NMR spectroscopy (¹H, ¹³C, and ³¹P NMR), which confirm molecular integrity and phosphine coordination environments . Optical purity (enantiomeric excess, ee ≥99%) is determined using chiral HPLC or supercritical fluid chromatography (SFC) with chiral stationary phases. For example, highlights ≥97% chemical purity and ≥99% ee, validated by analytical certificates (COA) linked to batch-specific data .
Basic: What are the optimal storage conditions to ensure compound stability?
Answer:
The compound is air- and moisture-sensitive due to its phosphine ligands. Store under inert atmosphere (argon or nitrogen) at 2–8°C in tightly sealed containers. specifies storage in non-flammable solid categories (WGK 3), avoiding prolonged exposure to light or humidity . For handling, use gloveboxes or Schlenk lines to prevent degradation.
Basic: Which spectroscopic techniques are critical for structural confirmation?
Answer:
- ³¹P NMR : Resolves phosphine ligand environments and detects rotational isomers (e.g., reports diastereomeric mixtures via ³¹P NMR) .
- X-ray crystallography : Confirms stereochemistry of the ferrocenyl backbone and substituent arrangement, as seen in analogous ferrocenylphosphine structures (e.g., cis/trans configurations in ) .
- ESI-MS/HRMS : Validates molecular weight and fragmentation patterns .
Advanced: How do stereoelectronic properties influence catalytic performance in asymmetric reactions?
Answer:
The electron-withdrawing trifluoromethyl groups on the arylphosphine ligands enhance metal-ligand coordination strength, favoring enantioselective outcomes in cross-couplings or hydrogenations. The bulky tert-butyl groups impose steric constraints, directing substrate approach in chiral environments. Comparative studies with ligands like Miranphos ( ) show how substituent positioning (para vs. meta) modulates catalytic activity .
Advanced: How can contradictions between NMR and crystallographic data be resolved?
Answer:
Discrepancies may arise from dynamic processes (e.g., fluxional behavior in solution vs. solid-state rigidity). To resolve:
- Perform variable-temperature NMR to detect conformational equilibria .
- Use DFT calculations to correlate solution-state NMR shifts with crystallographic geometries .
- Validate with NOESY/ROESY experiments for spatial proximity of substituents .
Advanced: What strategies mitigate ligand degradation during catalytic cycles?
Answer:
- Pre-catalyst activation : Pre-coordinate the ligand with metals (e.g., Pd, Ru) under inert conditions to stabilize the active species.
- Additive screening : Antioxidants (e.g., BHT) or coordinating solvents (THF, DMF) reduce phosphine oxidation ( notes air sensitivity) .
- Operando spectroscopy : Monitor ligand integrity via in situ ³¹P NMR or IR during catalysis .
Advanced: How does ligand design impact environmental and safety considerations?
Answer:
- WGK 3 classification ( ) mandates strict disposal protocols to avoid aquatic toxicity .
- Phosphine ligand stability : Avoid generating toxic byproducts (e.g., PH3) via controlled reaction conditions.
- Regulatory compliance : Follow patent restrictions (e.g., ) and TSCA guidelines for research-scale use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
